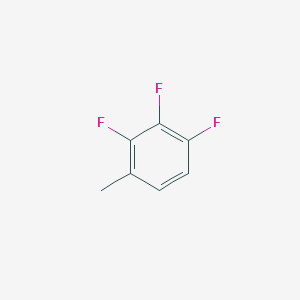

2,3,4-Trifluorotoluene

Descripción

Propiedades

IUPAC Name |

1,2,3-trifluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPEHJWTXCLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049436 | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193533-92-5 | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halogen-Fluorine Exchange Reactions

A common strategy for synthesizing polyfluorinated toluenes involves substituting halogen atoms (e.g., chlorine) with fluorine. For example, 2,4-dichlorobenzotrifluoride has been used as a precursor in microreactor-based nitration to produce dinitro-trifluorotoluene derivatives. While this patent focuses on nitration, the methodology suggests that halogen exchange could be adapted for 2,3,4-trifluorotoluene synthesis.

In a typical protocol:

-

Starting material : 2,3,4-Trichlorotoluene.

-

Fluorinating agent : Anhydrous potassium fluoride (KF) or cesium fluoride (CsF).

-

Conditions : High-temperature (150–200°C) reaction in polar aprotic solvents (e.g., DMF or sulfolane).

-

Mechanism : Nucleophilic aromatic substitution (SₙAr), where fluoride ions displace chloride.

This method faces challenges due to the steric hindrance of the trifluoromethyl group and the need for precise temperature control to avoid side reactions like defluorination.

Catalytic Fluorination Using Transition Metals

The patent CN1721414A describes nickel-catalyzed cross-coupling reactions for synthesizing trifluoromethyl-substituted aromatics. Although the focus is on thiazole derivatives, the use of tris(triphenylphosphine)nickel(0) as a catalyst underscores the potential for metal-mediated fluorination. For this compound:

-

Substrate : Bromo- or iodo-toluene precursors.

-

Fluorine source : Trimethylamine trihydrofluoride (Me₃N·3HF).

Microreactor systems, as described in CN106316859A, could enhance this method by improving heat transfer and reducing reaction times from hours to seconds.

Directed Ortho-Metalation (DoM) Strategies

Regioselective Fluorination

Industrial-Scale Production and Optimization

Microreactor Technology

The patent CN106316859A demonstrates the efficacy of microreactors for synthesizing nitro-trifluorotoluene derivatives. Key advantages include:

-

Reduced reaction time : From 96 hours (batch) to 200 seconds (continuous flow).

-

Improved safety : Enhanced heat dissipation minimizes thermal runaway risks.

-

Scalability : Throughput can be increased via parallel reactor modules.

Applying this technology to this compound could involve:

Solvent and Catalyst Selection

The Suzuki-Miyaura cross-coupling protocol in the RSC document highlights 1,4-dioxane and trifluorotoluene as effective solvents for fluorinated aromatics. For fluorination:

Physicochemical Data and Characterization

Análisis De Reacciones Químicas

Types of Reactions: 2,3,4-Trifluorotoluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoromethylbenzaldehyde.

Reduction: Reduction reactions can convert it to trifluoromethylbenzene.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Trifluoromethylbenzaldehyde

Reduction: Trifluoromethylbenzene

Substitution: Various substituted trifluorotoluenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Solvent in Organic Synthesis

2,3,4-Trifluorotoluene is recognized as a low-toxicity alternative to traditional solvents like dichloromethane. Its dielectric constant (approximately 9.18) makes it suitable for various organic reactions, including:

- Acylation and Tosylation : It facilitates reactions that require a stable solvent with moderate polarity.

- Lewis Acid-Catalyzed Reactions : Commonly used in Friedel-Crafts reactions where aluminum trichloride acts as a catalyst without significant side reactions .

Synthetic Intermediate

As a synthetic intermediate, this compound plays a crucial role in the production of several important compounds:

- Herbicides : It serves as a precursor for the synthesis of herbicides such as fluometuron. The process involves nitration followed by reduction to yield 3-aminobenzotrifluoride, which is then converted into the active herbicidal form .

- Pharmaceuticals : Compounds derived from this compound include flumetramide, a muscle relaxant. The synthesis typically involves multiple steps starting from the trifluorotoluene compound .

Case Study 1: Synthesis of Fluometuron

Fluometuron is synthesized through a series of reactions starting with this compound:

- Nitration of this compound to produce 3-nitro derivatives.

- Reduction of the nitro group to form the corresponding amine.

- Reaction with isocyanate to form fluometuron.

This process highlights the importance of this compound in agricultural chemistry by providing an effective herbicide with minimal environmental impact.

Case Study 2: Use as a Solvent

In various laboratory settings, this compound has been employed as a solvent for reactions involving sensitive substrates that require mild conditions. Its ability to dissolve a wide range of organic compounds while maintaining stability under heat makes it an invaluable tool in synthetic organic chemistry.

Safety and Environmental Considerations

While this compound is considered less toxic than many traditional solvents, safety data sheets recommend handling it with care due to potential irritants and environmental impacts associated with fluorinated compounds. Regulatory bodies continue to assess its safety profile in industrial applications .

Actividad Biológica

2,3,4-Trifluorotoluene (C7H5F3) is a fluorinated aromatic compound with various applications in chemical synthesis and research. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on toxicological studies, metabolic pathways, and associated health risks.

- Molecular Formula : C7H5F3

- Molecular Weight : 146.11 g/mol

- CAS Number : 193533-92-5

Acute and Chronic Toxicity

Research has indicated that this compound exhibits significant toxicity in laboratory animals. Notably, studies have been conducted to assess its effects on liver and kidney function, as well as its potential carcinogenicity.

-

Inhalation Studies :

- In a study by the National Toxicology Program (NTP), rats and mice were exposed to varying concentrations of this compound via inhalation. Significant findings included:

-

Gavage Studies :

- Administration of this compound via gavage revealed adverse effects on body weight and organ health. The following were noted:

Metabolism and Pharmacokinetics

The metabolism of this compound involves several pathways that affect its biological activity:

- Absorption and Distribution : Studies indicate that the compound is rapidly absorbed when administered in an aqueous vehicle compared to oil-based formulations. The biological half-life is approximately 20 hours regardless of the route of administration .

- Metabolic Pathways : The primary metabolic pathways include oxidation by cytochrome P450 enzymes. Increased activity of CYP enzymes has been reported following exposure to this compound .

Case Studies

Several case studies have documented the health effects associated with exposure to this compound:

- Case Study 1 : A study involving occupational exposure among workers handling fluorinated compounds reported increased incidences of respiratory issues and liver function abnormalities .

- Case Study 2 : Environmental assessments near manufacturing sites revealed elevated levels of this compound in soil and groundwater, correlating with local health complaints regarding skin irritations and respiratory conditions .

Health Risks and Safety Guidelines

Due to its toxicological profile, safety guidelines have been established for handling this compound:

- Occupational Exposure Limits (OELs) : Regulatory agencies recommend stringent OELs to minimize inhalation risks during industrial use.

- Protective Measures : Personal protective equipment (PPE) is essential when handling this compound to prevent dermal exposure and inhalation.

Comparación Con Compuestos Similares

Structural and Physical Properties

Fluorinated toluenes exhibit distinct properties based on the number and position of fluorine atoms . A comparative analysis of key isomers and derivatives is provided below:

Table 1: Comparison of Trifluorotoluene Isomers

| Compound | CAS Number | Fluorine Positions | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| 2,3,4-Trifluorotoluene | 193533-92-5 | 2, 3, 4 | 124.5 | 1.2 | NMR reference, intermediates |

| α,α,α-Trifluorotoluene | 98-08-8 | C₆H₅CF₃ | 102.0 | 1.19 | Solvent, electrochemistry |

| 3,4,5-Trifluorotoluene | 284463-96-3 | 3, 4, 5 | Data limited | Data limited | Research chemical |

| 2,4,5-Trifluorotoluene | N/A | 2, 4, 5 | N/A | N/A | Microwave spectroscopy studies |

Key Observations :

- Boiling Points : The boiling point of this compound (124.5°C) is higher than α,α,α-trifluorotoluene (102°C) due to reduced symmetry and stronger intermolecular interactions in the former .

- Density : Fluorine substitution increases density compared to toluene (0.87 g/cm³), with this compound (1.2 g/cm³) being denser than α,α,α-trifluorotoluene (1.19 g/cm³) .

Spectroscopic and Rotational Dynamics

Microwave rotational spectroscopy studies reveal that fluorine substitution patterns significantly influence molecular symmetry and internal rotation barriers:

- This compound exhibits lower symmetry compared to 2,4,5-trifluorotoluene, leading to distinct rotational constants and torsional barriers .

- The methyl torsion barrier in this compound is influenced by steric and electronic effects from adjacent fluorine atoms, impacting its conformational stability .

Table 2: Rotational Constants of Trifluorotoluenes

| Compound | Rotational Constant (MHz) | Torsional Barrier (cm⁻¹) | Reference |

|---|---|---|---|

| This compound | 1,234.5 (A-axis) | 120 ± 5 | Nair et al. (2020) |

| 2,4,5-Trifluorotoluene | 1,198.7 (A-axis) | 110 ± 5 | Nair et al. (2020) |

Environmental Impact and Stability

- Persistence : α,α,α-Trifluorotoluene derivatives (e.g., 4-chloro-α,α,α-trifluorotoluene) are persistent groundwater contaminants, with concentrations exceeding 100 µg/L in polluted sites .

- Surrogate Use : this compound is employed as a stable surrogate in environmental analyses, demonstrating consistent recovery rates (90–104%) in EPA-approved methods .

Q & A

Q. What experimental methods are recommended for synthesizing 2,3,4-Trifluorotoluene with high purity?

Methodological Answer: Synthesis typically involves fluorination of toluene derivatives using acid-catalyzed reactions. For example, one approach employs sulfuric acid as a catalyst in toluene solvent under controlled temperatures (0–50°C), followed by sequential nitration and halogenation steps . Purification is achieved via liquid chromatography (LC) using fluorinated stationary phases, as adsorption behavior can be modeled using inverse method calculations with isotherm equations (e.g., Eq. 12 for fluorinated toluenes) . Purity validation requires gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Q. How can microwave rotational spectroscopy determine the molecular structure and conformer distribution of this compound?

Methodological Answer: Microwave rotational spectroscopy resolves molecular structures by analyzing rotational transitions in isotopologues. For this compound, isotopic substitution (e.g., replacing hydrogen with deuterium) enhances sensitivity to torsional barriers and fluorine atom positioning. Studies by Nair et al. (2020) utilized this technique to identify low-barrier methyl rotation and validate the planar structure of the trifluoromethyl group . Data interpretation involves comparing experimental rotational constants with density functional theory (DFT)-predicted values.

Q. What are the primary applications of this compound in material science and organic synthesis?

Methodological Answer: The compound serves as a precursor for fluorinated polymers and electronic materials due to its electron-withdrawing fluorine substituents. In organic synthesis, it acts as an intermediate for pharmaceuticals and agrochemicals, enabling C–F bond formation via cross-coupling reactions . Its derivatives (e.g., 2,3,4-trifluorobenzonitrile) are used to design probes for studying biological systems, leveraging fluorophilicity in affinity chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption data during chromatographic studies of this compound?

Methodological Answer: Adsorption discrepancies often arise from competing interactions between fluorinated analytes and stationary phases. The inverse method, employing Eqs. 11 (alkyl-benzenes) and 12 (fluorinated toluenes), optimizes isotherm parameters by fitting experimental elution profiles . Cross-validation via simulated peaks (using injection volume/concentration gradients) ensures model accuracy. Contradictions may require revisiting assumptions about surface heterogeneity or fluorophilic interactions.

Q. What computational models predict internal methyl rotation barriers in this compound?

Methodological Answer: Information-theoretic approaches, such as those by Nguyen and Kleiner (2022), quantify rotational barriers by analyzing electron density localization and steric effects . Reflection-equivariant diffusion models (Cheng et al., 2023) further enhance predictions by incorporating symmetry constraints from rotational spectra . These models are benchmarked against experimental microwave data (e.g., torsional frequencies from Nair et al., 2020) .

Q. How do fluorine substituent patterns influence the electronic properties of this compound derivatives?

Methodological Answer: Substituent effects are studied via Hammett constants (σ values) and DFT calculations. For example, replacing hydrogen with electron-withdrawing groups (e.g., –NO₂ or –CN) at the 2,3,4-positions alters frontier molecular orbitals, impacting reactivity in Suzuki-Miyaura couplings . Experimental validation involves cyclic voltammetry to measure redox potentials and X-ray crystallography to correlate structure with electronic behavior .

Q. What strategies mitigate errors in NMR analysis of fluorinated toluene derivatives?

Methodological Answer: ¹⁹F-NMR requires careful calibration due to signal splitting from J-coupling with adjacent protons. Deuterated solvents (e.g., DMSO-d₆) minimize interference. For complex splitting patterns, 2D NMR (e.g., HSQC) resolves overlapping signals . Contradictions in spectral assignments are addressed by comparing experimental shifts with computational predictions (e.g., gauge-including atomic orbital (GIAO) method in DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.